N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3OS and its molecular weight is 407.93. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H23ClFN3OS
- Molecular Weight : 373.92 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly:
- Dopaminergic System : It may act as a dopamine receptor modulator, influencing pathways associated with mood and reward.
- Serotonergic System : The compound could potentially affect serotonin receptors, contributing to its anxiolytic or antidepressant effects.
- Cholinergic System : Its dimethylamino group suggests possible cholinergic activity, which can influence cognitive functions.
1. Antidepressant Effects
Research indicates that derivatives of similar compounds exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the thiazole ring can enhance the efficacy of compounds in reducing depressive behaviors in rodents, suggesting a promising avenue for the development of new antidepressants .
2. Anticonvulsant Activity
Preliminary studies on related compounds have demonstrated anticonvulsant properties. For example, compounds with similar structural features were evaluated using the maximal electroshock seizure (MES) test, yielding effective doses (ED50) that suggest potential for treating epilepsy .
3. Antimicrobial Properties
Compounds bearing the benzo[d]thiazole moiety have been reported to exhibit antimicrobial activity against various bacterial strains. In vitro studies showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential use as an antibacterial agent .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antidepressant Activity : A study involving similar compounds demonstrated that modifications in the molecular structure could lead to enhanced serotonergic activity, which is crucial for mood regulation. The results indicated a dose-dependent response with significant behavioral improvements observed in treated animals .
- Anticonvulsant Properties : In a comparative analysis, compounds structurally related to this compound showed protective indices significantly higher than traditional anticonvulsants like phenytoin and carbamazepine .
- Microbial Resistance : The antimicrobial efficacy was assessed against a panel of bacterial strains, revealing that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting their potential as novel antibacterial agents .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-14-4-9-17-18(12-14)26-20(22-17)24(11-10-23(2)3)19(25)13-15-5-7-16(21)8-6-15;/h4-9,12H,10-11,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPPCYWCFAEMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.